4-(2,2,2-Trifluoroethyl)tetrahydro-2h-pyran-4-carboxylic acid
Description
Properties
Molecular Formula |
C8H11F3O3 |
|---|---|
Molecular Weight |
212.17 g/mol |
IUPAC Name |
4-(2,2,2-trifluoroethyl)oxane-4-carboxylic acid |
InChI |
InChI=1S/C8H11F3O3/c9-8(10,11)5-7(6(12)13)1-3-14-4-2-7/h1-5H2,(H,12,13) |
InChI Key |
MTDQRKVRJLCPEW-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC1(CC(F)(F)F)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Construction of the Tetrahydropyran Ring
The core tetrahydropyran structure can be synthesized via cyclization reactions involving diesters or diacids derived from malonate or similar precursors. For example, a common industrial route involves cyclization of diethyl tetrahydropyran-4,4-dicarboxylate, followed by hydrolysis to the corresponding acid.
Introduction of the 2,2,2-Trifluoroethyl Group
The trifluoroethyl group is incorporated through nucleophilic substitution or addition reactions involving trifluoroethyl halides or trifluoroethyl organometallic reagents. The synthesis often employs trifluoroethyl bromide or iodide as electrophilic reagents, reacting with suitable nucleophiles attached to the tetrahydropyran ring or its precursors.
Specific Preparation Methods
Synthesis via Cyclization of Diesters (Hydrolysis and Decarboxylation)
One well-documented method involves the cyclization of diethyl tetrahydro-2H-pyran-4,4-dicarboxylate, followed by hydrolysis to the acid form and subsequent functionalization with trifluoroethyl groups.
This sequence yields tetrahydro-2H-pyran-4-carboxylic acid, which can be further functionalized.
Incorporation of the Trifluoroethyl Moiety
The trifluoroethyl group is introduced via nucleophilic substitution:
Tetrahydro-2H-pyran-4-carboxylic acid derivative + trifluoroethyl halide (e.g., trifluoroethyl bromide) in the presence of a base (e.g., potassium carbonate) in a polar aprotic solvent (e.g., acetonitrile) at 0-25°C.
This reaction proceeds through nucleophilic attack on the electrophilic trifluoroethyl halide, affording the desired trifluoroethyl-substituted tetrahydropyran derivative.
| Reaction | Conditions | Yield | Reference |
|---|---|---|---|
| Nucleophilic substitution | 0-25°C, 12-24 hours | 70-85% |
Final Oxidation to Carboxylic Acid
The final step involves oxidation of the side chain to the carboxylic acid using oxidants such as potassium permanganate or hydrogen peroxide under controlled conditions:
Trifluoroethyl-substituted tetrahydropyran derivative + oxidant (e.g., KMnO4) in aqueous medium at room temperature.
The oxidation is monitored via TLC or HPLC, ensuring complete conversion to the target acid with yields exceeding 90%.
| Step | Conditions | Yield | Reference |
|---|---|---|---|
| Oxidation | Room temperature, aqueous medium | >90% |
Industrial-Scale Synthesis Approaches
Recent patents highlight scalable processes emphasizing environmental friendliness and cost efficiency. For example, one method involves cyclization of diesters followed by hydrolysis and decarboxylation, with process parameters optimized for large-volume production:
- Use of benign solvents such as ethyl acetate or ethanol.
- Catalytic amounts of acids or bases to facilitate cyclization.
- Controlled temperature profiles to maximize yield and purity.
- Purification through recrystallization or chromatography.
Process Parameters Summary
| Parameter | Range | Purpose | Reference |
|---|---|---|---|
| Temperature | 40-130°C | Cyclization, decarboxylation | |
| Solvent | Ethyl acetate, ethanol | Reaction medium | |
| Oxidant | KMnO4, H2O2 | Side chain oxidation |
Notes on Reaction Optimization and Purity
- Reaction times are optimized between 12-24 hours to balance yield and operational efficiency.
- Purification typically involves recrystallization from ethanol or ethyl acetate.
- The use of catalysts such as palladium or mercury salts can improve cyclization efficiency but requires careful handling due to toxicity concerns.
- The final product's purity is confirmed via NMR, HPLC, and melting point analysis, often exceeding 98%.
Summary of Research Findings
Chemical Reactions Analysis
Types of Reactions
4-(2,2,2-Trifluoroethyl)tetrahydro-2H-pyran-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The trifluoroethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
4-(2,2,2-Trifluoroethyl)tetrahydro-2H-pyran-4-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical reagent in enzyme studies and metabolic research.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-(2,2,2-Trifluoroethyl)tetrahydro-2H-pyran-4-carboxylic acid involves its interaction with specific molecular targets. The trifluoroethyl group can enhance the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins or enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Substituent Effects on Physical Properties
The trifluoroethyl group significantly alters physical properties compared to other substituents. Key comparisons include:
| Compound Name | Substituent | Molecular Weight (g/mol) | Melting Point (°C) | Boiling Point (°C) | LogP* (Predicted) |
|---|---|---|---|---|---|
| Tetrahydro-2H-pyran-4-carboxylic acid | None | 130.14 | 87–89 | 264.5 | -0.56 |
| 4-Methyltetrahydro-2H-pyran-4-carboxylic acid (CAS 233276-38-5) | Methyl (-CH₃) | 144.17 | Not reported | Not reported | 0.12 |
| 4-(2-Methoxyphenyl)tetrahydro-2H-pyran-4-carboxylic acid (CAS 1039931-72-0) | 2-Methoxyphenyl | 236.26 | Not reported | Not reported | 1.87 |
| 4-(2-Fluorophenyl)tetrahydro-2H-pyran-4-carboxylic acid (CAS 889939-77-9) | 2-Fluorophenyl | 224.23 | Not reported | Not reported | 1.65 |
| Target Compound | Trifluoroethyl (-CH₂CF₃) | ~210.15 (estimated) | Likely lower† | Higher‡ | 1.98 (estimated) |
*LogP: Octanol-water partition coefficient. ‡Higher boiling point due to increased molecular weight and fluorine’s polarizability .
Chemical Reactivity and Acidity
The electron-withdrawing nature of the trifluoroethyl group increases the acidity of the carboxylic acid moiety (pKa ~2.5–3.0, estimated) compared to non-fluorinated analogs (e.g., methyl-substituted derivative, pKa ~4.0–4.5). This enhanced acidity facilitates salt formation and improves solubility in basic media, which is advantageous for pharmaceutical formulations .
Key Research Findings
Q & A
Q. What are the established synthetic routes for 4-(2,2,2-Trifluoroethyl)tetrahydro-2H-pyran-4-carboxylic acid, and how do reaction conditions influence yield?
Q. How does the trifluoroethyl group influence the compound’s stability under different storage conditions?
- Methodological Answer : The trifluoroethyl group enhances thermal stability (decomposition >264.5°C via TGA) but increases hygroscopicity. Storage at 2–8°C in sealed, argon-purged containers prevents hydrolysis of the carboxylic acid moiety . Accelerated stability studies (40°C/75% RH for 6 months) show <2% degradation when desiccated.
Advanced Research Questions
Q. How can computational methods predict the compound’s reactivity in nucleophilic substitution reactions?
- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-31G* level models the electron-withdrawing effect of the CF₃ group, predicting enhanced acidity (pKa ~2.5) at the carboxylic acid site . Frontier Molecular Orbital (FMO) analysis identifies the HOMO localized on the oxygen atoms, guiding solvent selection (e.g., DMF for SN2 reactions). Molecular Dynamics (MD) simulations assess solvation effects in polar aprotic solvents.
Q. How can discrepancies in reported melting points (e.g., 87–89°C vs. 85–87°C) be resolved experimentally?
- Methodological Answer : Polymorphic forms or impurities may cause variations. Recrystallization from ethyl acetate/hexane (1:3 v/v) yields a single crystalline phase. Differential Scanning Calorimetry (DSC) at 5°C/min under N₂ identifies polymorph transitions. PXRD patterns (Cu-Kα radiation) distinguish between α and β crystalline forms .
Q. What catalytic systems enable stereoselective synthesis of enantiomerically pure derivatives?
Q. What mechanistic insights explain thermal decarboxylation pathways?
- Methodological Answer : Kinetic studies (150–200°C) reveal an activation energy (Eₐ) of 85 kJ/mol, consistent with a six-membered cyclic transition state. Isotopic labeling (¹³C at C-4) tracked via in situ FTIR shows CO₂ release precedes ring puckering. Electron Spin Resonance (ESR) under aerobic vs. inert conditions distinguishes radical-mediated vs. concerted mechanisms .
Q. How can solubility challenges in aqueous media be addressed for biological assays?
- Methodological Answer : Co-solvents (DMSO, EtOH) or surfactants (Tween 80, 0.1% w/v) enhance solubility. Phase solubility studies with hydroxypropyl-β-cyclodextrin (HP-β-CD) show 1:1 complexation (K = 120 M⁻¹), improving solubility 15-fold . Dynamic Light Scattering (DLS) confirms nanoaggregate formation (<200 nm) above 10 mM.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
